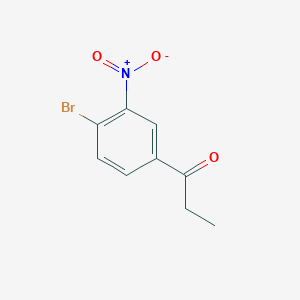

1-(4-溴-3-硝基苯基)丙酮

描述

Synthesis Analysis

The synthesis of chalcone derivatives, including compounds similar to 1-(4-Bromo-3-nitrophenyl)propan-1-one, typically involves Claisen-Schmidt condensation reactions. For example, a study by Thanigaimani et al. (2015) explores the synthesis of a chalcone structure through such reactions, emphasizing the use of spectroscopic methods for physical property determination and quantum chemical investigations for structural and spectral properties analysis (Thanigaimani et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds involves determining the crystal structure and employing computational methods to analyze vibrational assignments, chemical shifts, and other spectral properties. The work by Thanigaimani et al. provides insight into the crystal structure, stabilized by weak interactions, and evaluates the compound's antibacterial activities, showcasing the methodological approach to molecular structure analysis (Thanigaimani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Bromo-3-nitrophenyl)propan-1-one can lead to the formation of various biologically and chemically significant derivatives. The study by Auvray et al. (1985) on 3-bromo-2-(tert-butylsulfonyl)-1-propene showcases the versatility of bromo-substituted compounds in multi-coupling reactions, providing a foundational understanding of the reactivity and potential transformations of 1-(4-Bromo-3-nitrophenyl)propan-1-one (Auvray et al., 1985).

Physical Properties Analysis

The physical properties of chalcone derivatives, such as melting points, solubility, and spectral properties, are crucial for understanding their behavior in different environments and applications. These properties are often determined through spectroscopic methods, including FTIR and NMR, as highlighted in the synthesis and structural characterization studies referenced earlier.

Chemical Properties Analysis

The chemical properties of 1-(4-Bromo-3-nitrophenyl)propan-1-one, including its reactivity with various nucleophiles and electrophiles, are central to its application in organic synthesis. Studies on similar compounds, such as the work by Auvray et al., illustrate the compound's utility in creating functionally diverse sulfones, hinting at the broad reactivity and applicability of 1-(4-Bromo-3-nitrophenyl)propan-1-one in synthetic chemistry (Auvray et al., 1985).

科学研究应用

它被用于解决外消旋3-羟基-2-亚甲基-3-苯基丙酸的立体异构体,并确定其绝对构型 (Drewes et al., 1992)。

该化合物在使用剂量下展现出抗炎和胃保护性能 (Okunrobo et al., 2006)。

它具有弱的分子间C-HO相互作用和π-π相互作用,有助于晶体稳定性 (Jasinski et al., 2010)。

该化合物在各种研究中显示出潜在的生物活性 (Mahmoud, 2014)。

类似1-(4-溴苯基)-3-(N-2-羟乙基-N-甲基氨基)丙酮甲碘化物的衍生物在药物化学中显示出潜力 (Stenlake et al., 1989)。

相关研究中描述的手性方法可用于未知基质中相关化合物的对映体分离 (Ali et al., 2016)。

类似1-(4-硝基苯基)-2-甲酰吡咯的溴化可以产生溴和二溴衍生物,表明1-(4-溴-3-硝基苯基)丙酮具有类似的潜力 (Baum et al., 1982)。

它作为合成类似cryptolepine和cryptotackieine的化合物的起始物 (Ho & Jou, 2002)。

使用Bisphenol A等起始物高产率合成其衍生物 (Yun-chu, 2004)。

α-阿拉伯呋喃苷的酸催化水解可以导致相关化合物的形成,表明其在生化转化中的潜力 (Bennet et al., 1985)。

该化合物参与合成N-(3-[18F]氟丙基)-2α-羧甲氧基-3α-(4-碘苯基)诺曲巴因,表明其在放射化学合成中的用途 (Klok et al., 2006)。

它还用于Wohl-Ziegler反应合成类似1-(邻氨基对硝基苯基)-1,3-丙二醇的衍生物,展示其在有机合成中的多功能性 (Owen, 1959)。

从该化合物衍生的新型有机材料由于其高光学透射率和热稳定性,在LED和太阳能电池制造中显示出潜力 (Davanagere & Jayarama, 2019)。

从该化合物得到的香豆素衍生物具有良好的光电特性,在各种半导体器件中有用 (Shkir et al., 2019)。

它参与烷基芳基酮的选择性α-单溴化,表明其在化学合成中的作用 (Ying, 2011)。

在物理化学中,它有助于理解不同溶剂中固液相平衡和三元相图 (Li et al., 2019)。

该化合物在酸性溶液中作为轻钢的缓蚀剂,显示其在材料科学中的应用 (Hamani et al., 2017)。

其衍生物被研究其电子和光学性质,显示出多样的官能化和能隙,与材料科学和电子学相关 (Khalid et al., 2020)。

该化合物通过氢键相互作用有助于合成化合物的稳定性 (Nadaf et al., 2019)。

从该化合物衍生的香豆素衍生物如FNPO、AFPO和FHPO在不同溶剂中显示出巴托克移位,表明其光物理性质 (Kumari et al., 2017)。

作用机制

Target of Action

It’s known that the compound undergoes anionotropic rearrangements , suggesting that it may interact with specific enzymes or receptors that facilitate these rearrangements.

Mode of Action

The compound undergoes kinetically controlled reactions with fluorosulfonic acid, leading to the formation of cyclic ions . This interaction results in the formation of 3-bromomethyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, 4-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, and 5-bromo-1-oxo-1,3,4,5-tetrahydro-2,1-benzoxazepin-1-ium fluorosulfonates .

Biochemical Pathways

The compound’s ability to undergo anionotropic rearrangements suggests that it may influence pathways involving the formation and rearrangement of cyclic ions .

Pharmacokinetics

The compound’s molecular weight of 25807 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s ability to form cyclic ions suggests that it may induce structural changes at the molecular level .

Action Environment

The action of 1-(4-Bromo-3-nitrophenyl)propan-1-one can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound’s reactions with fluorosulfonic acid are kinetically controlled and occur at 0–10°C . Additionally, the compound’s stability may be affected by storage conditions .

属性

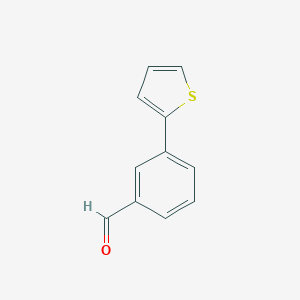

IUPAC Name |

1-(4-bromo-3-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZELZSUMAATQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391815 | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101860-83-7 | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

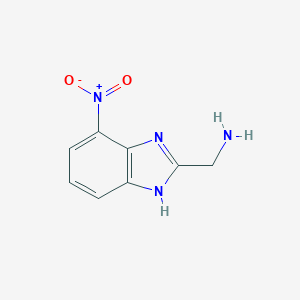

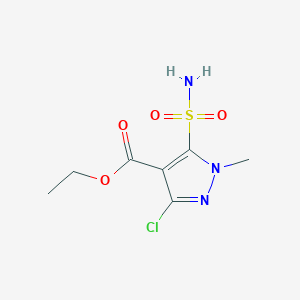

![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)